molecular formula C17H14O4 B370686 7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one CAS No. 3173-00-0

7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one

Cat. No. B370686
CAS RN: 3173-00-0
M. Wt: 282.29g/mol
InChI Key: FLTZDSVIFBIENN-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one” are not found, there are general methods for synthesizing similar compounds. For instance, a convergent synthesis route to 8-hydroxydaidzein (8-HD), 3′-hydroxydaidzein (3′-HD), and 8,3′-dihydroxydaidzein (8,3′-DHD) starting from commercially available and inexpensive daidzein was reported .

Scientific Research Applications

While there is limited specific information available on “7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one”, we can infer potential applications based on the structure and properties of similar compounds. Here’s a comprehensive analysis focusing on six unique applications:

Cosmetic Industry

Chroman-4-one derivatives have been used in cosmetic preparations for skin and hair care. They may contribute to the treatment of skin and hair-related defects like inflammation, allergies, or wound healing processes .

Future Directions

Given the wide range of pharmacological activities exhibited by structurally similar compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and could potentially lead to the development of new drugs.

properties

IUPAC Name

7-methoxy-3-(4-methoxyphenyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-19-13-6-3-11(4-7-13)15-9-12-5-8-14(20-2)10-16(12)21-17(15)18/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTZDSVIFBIENN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 2-hydroxy-4-methoxybenzaldehyde (6.10 g), 4-methoxyphenylacetylchloride (11.1 g) and potassium carbonate (20 g) in acetone (400 ml) was heated under reflux for 2 hours. The reaction mixture was evaporated to remove the solvent, followed by addition of water. The resulting precipitates were collected by filtration and dried under reduced pressure to give 7-methoxy-3-(4-methoxyphenyl)-chromen-2-one (10.1 g, Yield 89%).
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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